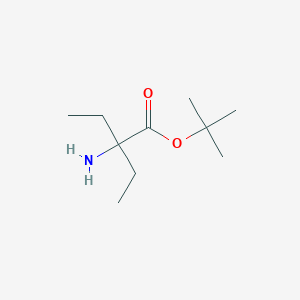

Tert-butyl 2-amino-2-ethylbutanoate

Description

Contextualization of Non-Proteinogenic Amino Acid Derivatives in Organic Synthesis

Non-proteinogenic amino acids, those not found in the genetic code of organisms, offer a vast and diverse chemical space for the development of novel molecules with unique properties. wikipedia.org Their derivatives are instrumental in medicinal chemistry and materials science, providing scaffolds for creating compounds with tailored biological activities and physical characteristics.

Significance of Alpha, Alpha-Disubstituted Amino Acid Scaffolds

Alpha, alpha-disubstituted amino acids, which have two substituents on the alpha-carbon, are of particular importance. nih.gov This structural feature imparts conformational constraints on peptides and other molecules into which they are incorporated. nih.gov Such constraints can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles. The synthesis of these scaffolds is a challenging yet rewarding goal in organic chemistry, with ongoing research focused on developing efficient and stereoselective methods. nih.gov A powerful strategy for creating diverse, lead-like molecular scaffolds involves utilizing α,α-disubstituted amino acids as foundational building blocks. rsc.orgrsc.orgle.ac.uk

Role of Tert-butyl Esters as Protecting Groups and Ester Derivatives

Tert-butyl esters are widely employed in organic synthesis, particularly in peptide synthesis, as protecting groups for carboxylic acids. acs.org The tert-butyl group is valued for its stability under a range of reaction conditions and its facile removal under acidic conditions. ontosight.aicreative-peptides.com This allows for the selective deprotection of the carboxyl group without affecting other sensitive functionalities within the molecule. Beyond their role as protecting groups, tert-butyl esters also serve as important ester derivatives, influencing the solubility and reactivity of the parent molecule.

Historical Perspective of 2-Amino-2-ethylbutanoic Acid and its Derivatives in Chemical Literature

2-Amino-2-ethylbutanoic acid is a non-proteinogenic amino acid that is not encoded by the standard genetic code. ontosight.ai Research into this and similar unnatural amino acids has paved the way for new discoveries in biochemistry and pharmacology. ontosight.ai The development of synthetic routes to its derivatives, such as tert-butyl 2-amino-2-ethylbutanoate, has been driven by the need for specialized building blocks in drug discovery and other areas of chemical research. The synthesis of such derivatives often involves multi-step procedures, including the protection of the amino group followed by esterification of the carboxylic acid.

Overview of Key Research Areas Utilizing this compound

The unique structural characteristics of this compound make it a valuable tool in several key research areas. Its primary application lies in the synthesis of complex molecules, where it serves as a chiral building block or a scaffold for the introduction of specific functionalities. For instance, it can be a precursor in the synthesis of novel peptides, peptidomimetics, and other biologically active compounds. The presence of the two ethyl groups on the alpha-carbon can influence the conformational properties of the resulting molecules, a feature that is often exploited in the design of new therapeutic agents.

Scope and Objectives of Advanced Research Efforts Focused on this compound

Current and future research efforts centered on this compound are aimed at expanding its synthetic utility and exploring new applications. A major objective is the development of more efficient and sustainable synthetic methods for its preparation. This includes the exploration of catalytic and enzymatic approaches to improve yields and reduce environmental impact. Furthermore, researchers are actively investigating the incorporation of this amino acid derivative into novel molecular architectures to create materials with unique properties and to develop new classes of therapeutic agents. The study of peptides and polymers containing this and other α,α-disubstituted amino acids is an active field, with the goal of understanding how these building blocks influence structure and function.

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-ethylbutanoate |

InChI |

InChI=1S/C10H21NO2/c1-6-10(11,7-2)8(12)13-9(3,4)5/h6-7,11H2,1-5H3 |

InChI Key |

UKRAPIHZRKJIDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of Tert Butyl 2 Amino 2 Ethylbutanoate

Retrosynthetic Analysis of the Tert-butyl 2-amino-2-ethylbutanoate Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are:

Ester Disconnection (C-O Bond): The most straightforward disconnection breaks the ester linkage, leading to 2-amino-2-ethylbutanoic acid and a tert-butyl source (e.g., tert-butanol (B103910) or isobutylene). This approach simplifies the problem to the synthesis of the α,α-disubstituted amino acid precursor.

Amine Disconnection (C-N Bond): Disconnecting the C-N bond suggests an amination reaction of an α-substituted carbonyl compound. This could involve the reaction of an α-keto or α-halo ester with an ammonia (B1221849) equivalent.

α-Carbon Disconnection (C-C Bond): A more complex disconnection involves breaking the C-C bonds at the quaternary center. This points towards a strategy of building the α,α-disubstituted system from a simpler amino acid derivative.

These disconnections form the basis for the forward synthetic strategies discussed in the following sections.

Direct Esterification Approaches to this compound

The formation of the bulky tert-butyl ester is often challenging. Several methods have been developed to achieve this transformation.

Acid-Catalyzed Esterification of 2-amino-2-ethylbutanoic Acid

The direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst is a fundamental esterification method. For tert-butyl esters, this typically involves reacting the amino acid with tert-butanol or isobutylene (B52900) under acidic conditions. researchgate.netgoogle.com

Key features of this method include:

Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly employed. researchgate.netgoogle.com More recently, bis(trifluoromethanesulfonyl)imide has been shown to be effective. thieme-connect.com

Reaction Conditions: The reaction is often performed in a suitable solvent such as dioxane, and may require elevated temperatures or pressure (autoclave) to proceed efficiently. researchgate.netgoogle.com The removal of water is crucial to drive the equilibrium towards the ester product.

Challenges: A significant challenge is the poor solubility of free amino acids in common organic solvents. thieme-connect.com Furthermore, protecting the amino group can sometimes be necessary to improve yields, though this adds extra steps to the synthesis. google.com

| Catalyst | Reagents | Conditions | Yield | Reference |

| H₂SO₄ | Amino Acid, Isobutylene | Dioxane | 60-75% | researchgate.net |

| H₂SO₄ | Amino Acid, tert-Butanol, Isobutylene | Autoclave | 35% (unprotected) | google.com |

| HClO₄ | Glycine (B1666218), tert-Butyl Acetate (B1210297) | Room Temp, 48h | 78% | rsc.org |

Carbodiimide-Mediated Coupling Protocols for Tert-butyl Ester Formation

Carbodiimides are widely used coupling agents in peptide synthesis and can be adapted for ester formation. wikipedia.orgthieme-connect.de The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. peptide.com

Commonly used carbodiimides and additives include:

N,N'-Dicyclohexylcarbodiimide (DCC): An inexpensive and effective reagent, but the byproduct, dicyclohexylurea (DCU), can be difficult to remove. wikipedia.orgpeptide.com

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC): A water-soluble carbodiimide, which allows for easy removal of the urea (B33335) byproduct through aqueous extraction. thieme-connect.denih.gov

Diisopropylcarbodiimide (DIC): A liquid carbodiimide that is popular in solid-phase synthesis as its urea byproduct is soluble in common organic solvents. peptide.com

Additives: Reagents like 4-dimethylaminopyridine (B28879) (DMAP), N-hydroxysuccinimide (HOSu), or 1-hydroxybenzotriazole (B26582) (HOBt) are often used to increase reaction rates and suppress side reactions. wikipedia.orgthieme-connect.deresearchgate.net

A major side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be minimized by the use of additives. wikipedia.orgpeptide.com

Transesterification Methodologies for Tert-butyl Ester Synthesis

Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. This can be an effective method for synthesizing tert-butyl esters from more common esters like methyl or ethyl esters. nih.gov

Key aspects of this approach are:

Catalysts: The reaction can be catalyzed by acids (e.g., boron trifluoride diethyl etherate), bases, or organometallic compounds. nih.gov

Reaction Conditions: The reaction is an equilibrium process, and to drive it to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation.

Substrate Scope: While effective for many esters, the reaction can be slow, and sterically hindered substrates, such as α,α-disubstituted esters, may give low yields. nih.gov

Amination Reactions for Alpha-Quaternary Center Construction

The formation of the α-quaternary stereocenter is a critical step. One of the most classic and effective methods for synthesizing α-amino acids is the Strecker synthesis.

Strecker Synthesis Modifications for 2-amino-2-ethylbutanoic Acid Precursors

The Strecker synthesis is a two-step process that produces an amino acid from a ketone or aldehyde. masterorganicchemistry.compearson.com For the synthesis of 2-amino-2-ethylbutanoic acid, the starting material would be diethyl ketone.

The general mechanism proceeds as follows:

Iminium Formation: Diethyl ketone reacts with ammonia to form an imine.

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), attacks the imine (or its protonated form, the iminium ion) to form an α-aminonitrile. masterorganicchemistry.comwikipedia.org

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the target amino acid, 2-amino-2-ethylbutanoic acid. wikipedia.orgck12.org

This method is particularly powerful for creating α,α-disubstituted amino acids from ketones. wikipedia.org While the classical Strecker synthesis produces a racemic mixture, asymmetric variations have been developed to produce enantiomerically enriched amino acids. wikipedia.org

| Starting Material | Reagents | Intermediate | Product | Reference |

| Aldehyde/Ketone | NH₃, HCN (or KCN/NH₄Cl) | α-Aminonitrile | α-Amino Acid | masterorganicchemistry.comwikipedia.orgck12.org |

| Diethyl Ketone | NH₃, HCN | 2-amino-2-ethylbutanenitrile | 2-amino-2-ethylbutanoic acid | wikipedia.org |

Hydantoin (B18101) Hydrolysis Routes to Alpha-Amino Acids

The hydrolysis of a hydantoin ring serves as a classical and robust method for the production of α-amino acids. For α,α-disubstituted amino acids, a 5,5-disubstituted hydantoin is used as the starting material. The core of this process involves the cleavage of the cyclic diamide (B1670390) structure to liberate the desired amino acid.

The synthesis begins with the hydrolysis of the precursor, 5,5-diethylhydantoin (B1214310). This hydrolysis is typically conducted under harsh conditions, such as heating with a strong base (e.g., sodium hydroxide) or acid. acs.org The reaction proceeds in two main steps: first, the hydantoin ring is opened to form an N-carbamoyl-α-amino acid intermediate. alfa-chemistry.comnih.gov Subsequent hydrolysis of this intermediate removes the carbamoyl (B1232498) group, yielding the final α,α-disubstituted amino acid, in this case, 2-amino-2-ethylbutanoic acid. acs.orgnih.gov The process often requires elevated temperatures and pressures to drive the reaction to completion. google.com A study on the hydrolysis of hydantoin to glycine achieved a 100% conversion rate at 423.15 K with a total reaction time of 6 hours. nih.gov

While chemical hydrolysis is effective, enzymatic methods using hydantoinase and N-carbamoylase enzymes offer a milder, more environmentally friendly alternative that can provide high stereoselectivity for chiral amino acids. nih.gov

Table 1: Representative Conditions for Hydantoin Hydrolysis

| Precursor | Reagents | Conditions | Product | Reference |

| 5,5-Disubstituted Hydantoin | NaOH or other strong base | Aqueous solution, elevated temperature (e.g., >150°C) and pressure | α,α-Disubstituted Amino Acid | acs.orggoogle.com |

| Hydantoin | Sodium Hydroxide | Aqueous solution, 423.15 K, 6 h | Glycine | nih.gov |

| D,L-5-Monosubstituted Hydantoin | Hydantoinase, N-carbamoylase | Aqueous buffer | Optically Pure D- or L-Amino Acid | nih.gov |

Following the formation of 2-amino-2-ethylbutanoic acid via hydrolysis, the final step is esterification with a tert-butyl source. A common method involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst to form the tert-butyl ester. researchgate.netgoogle.com

Bucherer-Bergs Reaction Derivatives for Alpha-Amino Acid Synthesis

The Bucherer-Bergs reaction is a highly effective multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins, which are the essential precursors for the hydantoin hydrolysis route. nih.govencyclopedia.pub This method is particularly well-suited for creating the 5,5-diethylhydantoin needed for the synthesis of 2-amino-2-ethylbutanoic acid.

The reaction involves the condensation of a ketone with an alkali metal cyanide (like sodium or potassium cyanide) and ammonium (B1175870) carbonate. alfa-chemistry.com For the target structure, the starting ketone is diethyl ketone (3-pentanone). The reaction is typically performed by heating the components in a solvent such as aqueous ethanol (B145695). nih.govencyclopedia.pub

The mechanism is understood to proceed through the initial formation of a cyanohydrin from the ketone. This intermediate then reacts with ammonia (generated from ammonium carbonate) to form an α-aminonitrile. The α-aminonitrile subsequently undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the stable 5,5-diethylhydantoin ring. alfa-chemistry.comnih.gov This hydantoin derivative can then be isolated and subjected to hydrolysis as described in the previous section to produce the final amino acid. nih.gov

Table 2: Typical Parameters for the Bucherer-Bergs Reaction

| Component | Role | Example | Reference |

| Carbonyl Compound | Substrate providing the R-groups | Diethyl Ketone (3-Pentanone) | alfa-chemistry.com |

| Cyanide Source | Provides the nitrile group for the aminonitrile intermediate | KCN or NaCN | alfa-chemistry.comnih.gov |

| Ammonium Source | Provides the amino group and CO2 for cyclization | (NH4)2CO3 | alfa-chemistry.comnih.gov |

| Solvent | Reaction Medium | Water or Ethanol | alfa-chemistry.comnih.gov |

| Temperature | Reaction Condition | 60-100 °C | alfa-chemistry.comnih.gov |

Alkylation Strategies for Alpha-Substituted Amino Acid Formation

Direct alkylation provides a more convergent route to α-substituted amino acids, bypassing the need for heterocyclic intermediates. These strategies typically involve the generation of a stabilized carbanion at the α-position of an amino acid precursor, which then acts as a nucleophile.

The alkylation of glycine equivalents is a powerful method for synthesizing a wide range of α-amino acids. nih.gov In this approach, the glycine α-carbon is rendered nucleophilic by forming a stabilized enolate. To synthesize an α,α-diethyl derivative, a sequential dialkylation is required.

A common strategy involves forming a Schiff base (imine) from a glycine ester, such as glycine tert-butyl ester, and a ketone or aldehyde like benzophenone (B1666685). This imine serves to protect the amino group and, more importantly, acidify the α-protons. acs.org Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the corresponding enolate. This enolate can then be alkylated by an electrophile, such as ethyl iodide or ethyl bromide. Repeating the deprotonation and alkylation sequence with a second equivalent of the ethyl halide installs the second ethyl group, forming the desired α,α-diethyl substituted backbone. acs.org Hydrolysis of the imine group then reveals the primary amine of the final product, this compound.

More recent, catalyst-free methods utilize diacyl peroxides as both an alkylating agent and an oxidant in a radical-based process. organic-chemistry.orgorganic-chemistry.org

Table 3: Components for Glycine Equivalent Alkylation

| Component | Function | Example | Reference |

| Glycine Equivalent | Nucleophile Precursor | Glycine tert-butyl ester benzophenone imine | acs.org |

| Base | Enolate Formation | Lithium Diisopropylamide (LDA) | acs.org |

| Alkylating Agent | Provides the α-substituent | Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) | acs.org |

| Final Step | Deprotection | Acidic Hydrolysis | acs.org |

Alkylation of Chiral Auxiliaries Leading to Related Alpha-Quaternary Amino Acids

While this compound is an achiral molecule, the synthesis of chiral α-quaternary amino acids relies heavily on the use of chiral auxiliaries. wikipedia.org These auxiliaries are chiral molecules that are temporarily incorporated into the reactant to direct the stereochemical outcome of a subsequent reaction, after which they are removed.

Common auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and Schöllkopf's bis-lactim ethers derived from piperazinediones. wikipedia.orgnih.govrsc.org In a typical application, an alanine-derived substrate is attached to a chiral auxiliary, for instance, forming a pseudoephenamine alaninamide. nih.gov Deprotonation of this complex creates a rigid enolate structure where one face is sterically shielded by the auxiliary. The subsequent alkylation reaction, therefore, proceeds with high diastereoselectivity from the less hindered face. nih.gov A second alkylation can be performed to create the quaternary center. Finally, the auxiliary is cleaved under mild conditions, yielding the enantiomerically enriched α-quaternary amino acid and recovering the auxiliary for reuse. wikipedia.orgnih.gov

Table 4: Common Chiral Auxiliaries for Amino Acid Synthesis

| Chiral Auxiliary | Precursor | Key Feature | Reference |

| Oxazolidinones (Evans) | Amino Alcohols | Forms a rigid acyloxazolidinone for stereocontrolled enolate alkylation. | wikipedia.org |

| Pseudoephedrine | Pseudoephedrine | Amide enolate is directed by the auxiliary's stereocenters. | wikipedia.orgnih.gov |

| Bis-lactim Ethers (Schöllkopf) | Piperazinediones | Chiral glycine enolate equivalent allows for highly diastereoselective alkylation. | rsc.org |

Electrophilic Fluorination or Other Halogenation for Functionalization

Electrophilic halogenation is a key strategy for the functionalization of amino acids, rather than for the de novo construction of their backbone. nih.gov This method allows for the site-selective introduction of halogen atoms, particularly fluorine, which can dramatically alter the biological and chemical properties of the molecule. rsc.org

The process uses electrophilic sources of a halogen, such as N-fluorobenzensulfonimide (NFSI) or Selectfluor for fluorination. nih.govwikipedia.org These reagents deliver an electrophilic "F+" equivalent to an electron-rich center in the substrate molecule. wikipedia.org While direct halogenation of a non-activated quaternary carbon is not a typical route, this method is effective for functionalizing other parts of an amino acid derivative, such as an aromatic side chain or an enolate intermediate. nih.gov The introduction of fluorine can enhance properties like metabolic stability and binding affinity. nih.govmdpi.com

Table 5: Selected Electrophilic Halogenating Agents

| Reagent | Abbreviation | Halogen Source | Key Application | Reference |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | F+ | Fluorination of enolates and electron-rich aromatics | nih.govwikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | F+ | Fluorination of a wide range of nucleophiles | nih.govwikipedia.org |

| N-Bromosuccinimide | NBS | Br+ | Bromination of allylic and benzylic positions, and enolates | N/A |

| N-Chlorosuccinimide | NCS | Cl+ | Chlorination of various organic substrates | N/A |

Protecting Group Strategies for the Amino Functionality During Synthesis

The protection of the α-amino group is a critical consideration in nearly all synthetic routes toward amino acids and their derivatives. libretexts.orgnih.gov The nucleophilic nature of the amine requires it to be masked to prevent unwanted side reactions, such as N-alkylation or acylation, during other synthetic transformations. libretexts.org The choice of protecting group is dictated by its stability to the reaction conditions and the ease with which it can be removed.

The concept of orthogonality is paramount, where different protecting groups within the same molecule (e.g., for the amine and carboxylic acid) can be removed selectively under distinct conditions. nih.gov

Common protecting groups for the amino functionality include:

Carbamates : The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are among the most widely used. slideshare.net The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.com The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is typically removed by catalytic hydrogenolysis, a method that is orthogonal to the acid-labile Boc and tert-butyl ester groups. nih.gov

Imines (Schiff Bases) : As seen in the glycine alkylation strategy, forming an imine (e.g., with benzophenone) not only protects the amine but also activates the α-protons for deprotonation. acs.org This protecting group is easily removed by mild acid hydrolysis.

In the context of this compound, the tert-butyl ester itself serves as a protecting group for the carboxylic acid. It is also cleaved by acid. Therefore, if a Boc group were used to protect the amine during synthesis, a final deprotection step with acid would remove both the Boc group and the tert-butyl ester simultaneously. If only the amine needed to be deprotected while retaining the ester, an orthogonal protecting group like Cbz would be required.

Table 6: Common Protecting Groups for Amino Functionality

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)2O) | Acid (e.g., TFA, HCl) | nih.govcreative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H2, Pd/C) | nih.govslideshare.net |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | nih.govcreative-peptides.com |

| Benzophenone Imine | Schiff Base | Benzophenone | Mild Acid Hydrolysis | acs.org |

Carbamate-Based Protecting Groups (e.g., Fmoc, Cbz)

Carbamate (B1207046) protecting groups are widely employed in amino acid and peptide synthesis to temporarily mask the nucleophilic and basic nature of the amino group. chem-station.comslideshare.net This protection prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. researchgate.net Two of the most common carbamate protecting groups are the 9-fluorenylmethoxycarbonyl (Fmoc) and the benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.com

The Fmoc group is known for its base-lability, typically being removed under mild conditions using a secondary amine base like piperidine (B6355638). masterorganicchemistry.comorganic-chemistry.org This makes it particularly suitable for solid-phase peptide synthesis and for molecules that are sensitive to acidic or hydrogenolytic conditions. nih.gov The synthesis of Fmoc-protected amino acids often involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu. nih.govresearchgate.net

The Cbz group , introduced by Bergmann and Zervas, is stable to a range of conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) or under strong acidic conditions. masterorganicchemistry.comug.edu.plorganic-chemistry.org This provides an alternative deprotection strategy that is orthogonal to the Fmoc group. masterorganicchemistry.com

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF |

| Cbz (Z) | Benzyloxycarbonyl | Benzyl chloroformate | H₂, Pd/C or HBr/AcOH |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

Orthogonal Protection Schemes for Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection scheme is crucial. nih.gov This strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential chemical transformations at different sites of the molecule. nih.govsigmaaldrich.com

For instance, in the synthesis of a peptide containing this compound, the α-amino group could be protected with an Fmoc group, while the tert-butyl ester serves as the carboxylic acid protecting group. The Fmoc group can be removed with piperidine to allow for peptide bond formation, while the tert-butyl ester remains intact. nih.gov The tert-butyl group, being acid-labile, can then be removed at a later stage using an acid such as trifluoroacetic acid (TFA), without affecting other parts of the peptide that are stable to acid. masterorganicchemistry.com

The combination of Fmoc for the amine, tert-butyl for the carboxyl group, and potentially other protecting groups for side chains of other amino acids, exemplifies a robust orthogonal strategy. researchgate.netnih.gov This approach is fundamental to both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com

Stereoselective Synthesis Approaches for Analogous Chiral Alpha-Quaternary Amino Acid Derivatives

While this compound is achiral, the development of stereoselective methods for the synthesis of chiral α-quaternary amino acids is a significant area of research due to the prevalence of these motifs in biologically active molecules. rsc.org

Asymmetric Alkylation Methodologies for Related Alpha-Quaternary Centers

Asymmetric alkylation is a powerful method for constructing chiral α-quaternary centers. acs.orgchemrxiv.org This often involves the use of a chiral auxiliary or a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation reaction. acs.orgacs.orgthieme-connect.com

One common approach involves the alkylation of a Schiff base derived from a simpler amino acid ester, such as a glycine or alanine (B10760859) derivative, using a chiral phase-transfer catalyst. thieme-connect.com For example, a tert-butyl glycinate (B8599266) Schiff base can be alkylated in the presence of a chiral catalyst to introduce a substituent in a stereocontrolled manner. chemrxiv.org Subsequent alkylation would then generate the quaternary center. The steric bulk of the initial ester and the substituents can significantly influence the diastereoselectivity of the second alkylation. acs.org

Another strategy employs a chiral auxiliary, such as pseudoephenamine, attached to an amino acid precursor. acs.org The auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity in the alkylation step. The auxiliary can then be cleaved to yield the desired chiral α-quaternary amino acid. acs.org

Biocatalytic Pathways for Structural Precursors of Chiral Analogs

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity and regioselectivity. nih.govdovepress.com

For the synthesis of precursors to chiral α-quaternary amino acids, various enzymatic approaches can be envisioned. For example, hydrolases can be used for the kinetic resolution of racemic mixtures of amino acid esters or amides. nih.gov Transaminases, which catalyze the transfer of an amino group from a donor molecule to a keto acid, can also be engineered to accept α-substituted keto acids, leading to the formation of chiral α-amino acids. dovepress.com

Furthermore, reductive amination of a suitable keto-acid precursor, catalyzed by an amino acid dehydrogenase, is a viable route. nih.govresearchgate.net By selecting an appropriate enzyme, it is possible to achieve high enantiomeric excess in the final product. Directed evolution and protein engineering techniques are continuously expanding the substrate scope and improving the efficiency of these biocatalytic methods. nih.govdovepress.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the target compound and its synthetic intermediates are critical steps to ensure the final product's purity.

Chromatographic Separations (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Column Chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. youtube.com For the purification of this compound and its protected intermediates, silica (B1680970) gel is a common stationary phase. The separation is achieved by eluting the mixture with a solvent system of appropriate polarity. acs.org Less polar compounds will travel down the column faster, while more polar compounds will be retained longer on the silica gel.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. sinobiological.com It is particularly useful for the analysis and purification of non-proteinogenic amino acids and their derivatives. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode used for these types of compounds, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid (TFA). hplc.euacs.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with different polarities can be effectively separated. acs.org For chiral separations, specialized chiral stationary phases can be employed in HPLC to resolve enantiomers. nih.govresearchgate.net

| Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation | Application |

| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate | Adsorption/Polarity | Purification of synthetic intermediates and final product. |

| RP-HPLC | C18-modified Silica | Water/Acetonitrile with TFA | Hydrophobic Interactions | High-resolution analysis and purification of final product and intermediates. hplc.eu |

Crystallization and Recrystallization Protocols

The purification of this compound, particularly its isolation in a crystalline solid form, is a critical step to ensure high purity, which is essential for its subsequent applications. As with many α,α-disubstituted amino acid esters, obtaining a crystalline product can be challenging, as they often present as oils or low-melting solids after initial workup and purification by methods such as flash column chromatography.

In instances where the crude product is obtained as an oil, specific crystallization techniques are required. A general and effective method for inducing crystallization in such cases involves the use of seed crystals. Should the compound not crystallize spontaneously, a small amount of a previously purified crystalline batch can be introduced to the oil to initiate crystal growth. Following solidification, a process known as pulping or trituration with a non-polar or weakly polar solvent can be employed to enhance the purity and crystallinity of the product. This involves stirring the solidified mass in the solvent, which helps to wash away residual impurities without dissolving the desired compound.

A common procedure involves dissolving the crude this compound in a suitable solvent system, often a mixture of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble. For compounds of this nature, solvent systems such as petroleum ether/ethyl acetate are frequently utilized. mdpi.com The process typically involves dissolving the crude material in a minimal amount of the more polar solvent (e.g., ethyl acetate) and then gradually adding the less polar solvent (e.g., petroleum ether or hexane) until turbidity is observed, indicating the onset of precipitation. Careful control of the cooling rate is crucial for the formation of well-defined crystals. Slow cooling from an elevated temperature to room temperature, followed by further cooling in an ice bath or refrigerator, can promote the growth of larger, purer crystals.

One patented method for the crystallization of Boc-protected amino acids, which can be adapted for this compound, involves obtaining the product as a transparent oily substance after solvent evaporation. google.com Seed crystals are then added to the oil, and the mixture is allowed to stand at room temperature until it solidifies into a white mass. A weak polar solvent is subsequently added for pulping. After a period of stirring, the solid is collected by filtration, washed, and dried under reduced pressure to yield the final crystalline product. google.com

The choice of solvent is paramount for successful crystallization, and a summary of solvent systems used for the purification and crystallization of related tert-butyl amino esters is presented in the table below.

| Compound Type | Solvent System for Crystallization/Purification | Observations | Reference |

| tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | Petroleum ether/Ethyl acetate | Colorless solid crystals were grown from a saturated solution. | mdpi.com |

| Boc-protected amino acids (general) | Weak polar solvent for pulping (e.g., hexane, diethyl ether) | Used to solidify an oily product after seeding. | google.com |

| (R)-tert-Butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate | Hexane/i-PrOH (for chiral HPLC) | Not a crystallization solvent, but indicates suitable solvent classes. | rsc.org |

| N-Boc-piperazine derivatives | Tetrahydrofuran (reaction solvent), Ethyl acetate (extraction) | Purification by column chromatography often precedes crystallization. | mdpi.com |

After crystallization, the purity of this compound can be assessed using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. For instance, in the purification of a similar tert-butyl carbamate, HPLC analysis confirmed a purity of 98.96% after crystallization. google.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of Tert Butyl 2 Amino 2 Ethylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement within the tert-butyl 2-amino-2-ethylbutanoate molecule.

Proton NMR (¹H NMR) for Functional Group Identification and Proton Connectivity

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group will produce a sharp, intense singlet, typically integrating to nine protons, due to the chemical equivalence of the methyl groups and the absence of adjacent protons for coupling. The two ethyl groups, being diastereotopic due to the chiral center, are expected to show more complex splitting patterns. Each ethyl group consists of a methylene (B1212753) (CH₂) and a methyl (CH₃) group. The methylene protons would appear as a multiplet, likely a quartet of doublets or a more complex pattern, resulting from coupling to the adjacent methyl protons and potentially across the quaternary carbon. The methyl protons of the ethyl groups would present as a triplet. The protons of the primary amine (NH₂) group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~1.4 - 1.6 | Singlet | 9H |

| Ethyl (-CH₂CH₃) | ~1.5 - 1.9 | Multiplet | 4H |

| Amino (-NH₂) | Variable | Broad Singlet | 2H |

| Ethyl (-CH₂CH₃) | ~0.8 - 1.1 | Triplet | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the quaternary α-carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the two ethyl groups. The carbonyl carbon is typically observed in the downfield region of the spectrum. The quaternary carbons, lacking directly attached protons, often show weaker signals.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 - 175 |

| tert-Butyl Quaternary (C(CH₃)₃) | ~80 - 85 |

| α-Carbon (C(NH₂)(CH₂CH₃)₂) | ~60 - 70 |

| Ethyl Methylene (-CH₂) | ~30 - 40 |

| tert-Butyl Methyls (-C(CH₃)₃) | ~25 - 30 |

| Ethyl Methyls (-CH₃) | ~8 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the methylene and methyl protons of the ethyl groups, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded carbon and proton atoms. sdsu.edu It would show correlations between the tert-butyl protons and their corresponding carbon, as well as the ethyl methylene and methyl protons with their respective carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu Key correlations would include the tert-butyl protons to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group, and the ethyl protons to the quaternary α-carbon and the carbonyl carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close in space. researchgate.net It can provide information about the conformation of the molecule, for instance, showing through-space correlations between the protons of the ethyl groups and the tert-butyl group.

Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom in the primary amine group. The chemical shift of the nitrogen would confirm the presence of the amino functional group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid esters. In positive ion mode, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

A characteristic fragmentation pathway for tert-butoxycarbonyl (t-Boc) protected compounds under ESI-CID (Collision-Induced Dissociation) involves the loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group. doaj.org A further loss of CO₂ can also be observed. doaj.org The fragmentation of the ethyl groups and cleavage adjacent to the nitrogen atom are also plausible fragmentation pathways that would yield characteristic product ions. libretexts.org The study of these fragmentation patterns is vital for the structural confirmation of the molecule. doaj.org

Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 188.16 | Protonated molecule |

| [M-C₄H₈+H]⁺ | 132.10 | Loss of isobutylene |

| [M-C₅H₈O₂+H]⁺ | 88.08 | Loss of tert-butoxycarbonyl group |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For a compound like this compound, GC-MS can be employed to assess its purity and identify any volatile impurities. The compound itself may be amenable to GC-MS analysis; however, derivatization to a more volatile form can sometimes enhance its chromatographic properties.

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of the compound and any impurities. For a related compound, 2-(tert-Butylamino)ethanol, GC-MS data is available, indicating its suitability for this analytical method. nih.gov

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion Peak (M+) | m/z 187 (corresponding to the molecular weight) |

| Major Fragmentation Ions | Expected fragments from the loss of the tert-butyl group (m/z 57), the carboxylic acid group, and cleavage of the ethyl groups. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This technique provides much higher mass accuracy than standard mass spectrometry.

For this compound (C10H21NO2), HRMS would be used to measure its monoisotopic mass with high precision. This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental formula. Predicted collision cross-section values for adducts of a similar compound, tert-butyl 2-(aminomethyl)-2-ethylbutanoate, have been calculated, demonstrating the utility of such analyses. uni.lu

Table 2: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C10H21NO2 |

| Calculated Monoisotopic Mass | 187.15723 u |

| Expected Adducts | [M+H]+, [M+Na]+ |

| Predicted m/z for [M+H]+ | 188.16451 |

| Predicted m/z for [M+Na]+ | 210.14645 |

Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples directly, without the need for extensive sample preparation. An ATR-IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, ester, and alkyl groups. For the related compound 2-(tert-Butylamino)ethanol, ATR-IR data is available and provides a reference for the types of vibrations to be expected. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra. The FTIR spectrum of this compound would display a series of absorption bands that are characteristic of its molecular structure. These bands can be assigned to specific vibrational modes of the molecule. The presence of a primary amine (N-H), a carbonyl group of the ester (C=O), and C-H bonds of the alkyl groups would be readily identifiable. The infrared spectra of t-butylamine and t-butyl alcohol show characteristic bands for the tert-butyl group. researchgate.net

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric and Asymmetric Stretching | ~3400-3250 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | ~1650-1580 |

| Alkyl C-H | Stretching | ~2980-2850 |

| Ester C=O | Stretching | ~1750-1730 |

| Ester C-O | Stretching | ~1250-1150 |

| tert-Butyl Group | Bending | ~1390 and ~1365 |

X-ray Crystallography for Solid-State Structure Determination (if single crystals can be obtained for the compound or its derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique requires the growth of a high-quality single crystal of the compound or a suitable derivative.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Should single crystals of this compound be successfully grown, Single Crystal X-ray Diffraction (SCXRD) analysis would provide a wealth of information. This would include precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, the analysis would elucidate the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding involving the primary amine and the ester carbonyl group. While no crystal structure for this compound is publicly available, a crystal structure for a derivative, tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate, has been reported, illustrating the level of structural detail that can be obtained for similar molecules. researchgate.net The crystal structure of another related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has also been determined. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(tert-Butylamino)ethanol |

| Tert-butyl 2-(aminomethyl)-2-ethylbutanoate |

| t-Butylamine |

| t-Butyl alcohol |

| Tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate |

Chromatographic Purity Assessment Techniques

The structural elucidation and purity assessment of this compound rely on a suite of advanced chromatographic methodologies. These techniques are essential for separating the target compound from impurities, quantifying its purity, and monitoring its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each play a distinct and crucial role in the comprehensive analytical characterization of this non-proteinogenic amino acid ester.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity and conducting quantitative analysis of this compound. Due to the compound's lack of a strong UV chromophore, derivatization or the use of specific detectors is often necessary for sensitive detection. nih.govyoutube.com However, for purity analysis where the main compound is present at a high concentration, a UV detector set to a low wavelength (around 200-210 nm) can be effective.

Reversed-phase HPLC is a commonly employed mode for the analysis of amino acid esters. youtube.com This technique separates compounds based on their hydrophobicity. For this compound, a C18 or C8 column would be suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govjocpr.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components, from polar starting materials to less polar byproducts. nih.gov

Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. The use of an internal standard can improve the accuracy and precision of the quantification. youtube.com

Because this compound is a chiral molecule, chiral HPLC is necessary to determine its enantiomeric purity. Specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® or CHIRALPAK® series), are used for this purpose. rsc.org The mobile phase for chiral separations is often a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. rsc.org

Table 1: Illustrative HPLC Methods for this compound Analysis

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |

| Column | C18, 4.6 x 250 mm, 5 µm | CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile | Hexane/Isopropanol (90:10, v/v) |

| Gradient | 5% B to 95% B over 20 min | Isocratic |

| Flow Rate | 1.0 mL/min | 0.7 mL/min rsc.org |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temp. | 25 °C | 25 °C |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile impurities in the final product of this compound. These impurities often include residual solvents from the synthesis and purification processes. Static headspace GC coupled with a Flame Ionization Detector (FID) is a standard technique for this analysis, as it allows for the separation of volatile analytes from the non-volatile sample matrix without extensive sample preparation. thermofisher.comnih.gov

The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. The separation is typically performed on a capillary column with a stationary phase of intermediate to high polarity, which allows for the effective separation of common organic solvents. nih.gov

For the analysis of this compound itself by GC, derivatization is necessary due to its polarity and low volatility. sigmaaldrich.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to convert the polar amino group into a less polar and more volatile silyl (B83357) derivative, which can then be readily analyzed by GC-MS. sigmaaldrich.comresearchgate.net This approach can also be used to identify and quantify non-volatile impurities that are amenable to derivatization.

Table 2: Potential Volatile Impurities and Typical GC-FID Headspace Conditions

| Potential Volatile Impurity | Boiling Point (°C) | Typical GC Column | Oven Program |

| Dichloromethane (B109758) | 39.6 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |

| Diethyl ether | 34.6 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |

| Ethyl acetate (B1210297) | 77.1 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |

| tert-Butanol (B103910) | 82.4 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |

| Toluene | 110.6 | DB-624 or equivalent | 40°C (5 min) to 220°C at 10°C/min nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. It is used to qualitatively assess the consumption of starting materials and the formation of the product. mdpi.com

The stationary phase is typically silica (B1680970) gel coated on a plate. A small amount of the reaction mixture is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. The choice of the solvent system (mobile phase) is critical for achieving good separation. For amino acid esters, a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (such as methanol or acetic acid) is often used. chromforum.orgsigmaaldrich.com The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, typically between 0.3 and 0.5.

After development, the spots are visualized. Since this compound lacks a strong chromophore, visualization can be achieved using a variety of methods. Staining with a ninhydrin (B49086) solution is a common method for detecting primary amines, which will appear as colored spots. nih.govyoutube.com Alternatively, potassium permanganate (B83412) stain can be used to visualize compounds that are susceptible to oxidation. For UV-active impurities or starting materials, visualization under a UV lamp is possible. rsc.org

A potential issue with the TLC analysis of amino acid esters on silica gel is the possibility of hydrolysis of the ester back to the corresponding carboxylic acid during development, especially when using highly acidic or basic solvent systems. chromforum.org This can be mitigated by using neutral solvent systems and minimizing the time the plate is in contact with the mobile phase.

Table 3: Common TLC Solvent Systems for Monitoring the Synthesis of Amino Acid Esters

| Solvent System (v/v) | Typical Application | Visualization |

| n-Butanol/Acetic Acid/Water (4:1:1) | Separation of amino acids and their esters. nih.govresearchgate.net | Ninhydrin, Potassium Permanganate |

| Ethyl Acetate/Hexane (e.g., 1:3 to 1:1) | Monitoring reactions with less polar reactants and products. mdpi.com | UV (if applicable), Potassium Permanganate |

| Dichloromethane/Methanol (e.g., 95:5) | General purpose for moderately polar compounds. | Ninhydrin, Potassium Permanganate |

| Chloroform/Methanol/Acetic Acid (e.g., 85:10:5) | Adjusting polarity for better separation. sigmaaldrich.com | Ninhydrin, Potassium Permanganate |

Computational Chemistry and Theoretical Investigations on Tert Butyl 2 Amino 2 Ethylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its chemical behavior. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron density distribution, and various energetic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for these types of investigations. Paired with a suitable basis set, such as 6-31G*, it provides reliable predictions of ground state geometries and electronic properties.

For a molecule like Tert-butyl 2-amino-2-ethylbutanoate, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms. This optimization process seeks the minimum energy conformation on the potential energy surface. From this optimized geometry, a wealth of information can be extracted, including bond lengths, bond angles, and dihedral angles, which define the molecule's structure.

Furthermore, DFT calculations can elucidate the electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The distribution of these frontier orbitals can also predict the sites most susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Ground State Properties for an Analogous α,α-Dialkylamino Acid Ester (e.g., α,α-diethylglycine methyl ester)

| Property | Calculated Value |

| Total Energy (Hartree) | -552.78 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 1.54 |

| HOMO-LUMO Gap (eV) | 7.75 |

| Dipole Moment (Debye) | 2.15 |

Note: These values are representative and would vary for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties.

For this compound, ab initio calculations, particularly at the MP2 level with a sufficiently large basis set (e.g., aug-cc-pVDZ), would provide a detailed picture of its electronic configuration and energetics. These calculations are especially valuable for studying non-covalent interactions, which can play a significant role in determining the conformational preferences of the molecule.

The results from ab initio calculations can be used to refine the understanding of the molecule's stability and to calculate more accurate reaction energies and activation barriers for potential chemical transformations.

Table 2: Illustrative Ab Initio (MP2/aug-cc-pVDZ) Calculated Energetic Properties for an Analogous α,α-Dialkylamino Acid Ester

| Property | Calculated Value |

| Absolute Energy (Hartree) | -551.98 |

| Zero-point vibrational energy (kcal/mol) | 95.3 |

| Rotational constants (GHz) | A: 1.85, B: 0.75, C: 0.68 |

Note: These values are representative and would vary for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule is a critical aspect of its function and behavior. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore the different spatial arrangements a molecule can adopt and how it moves over time.

Due to the presence of multiple rotatable single bonds, this compound can exist in various conformations. A systematic search of the conformational space is necessary to identify the most stable structures, which correspond to energy minima on the potential energy surface. This is often achieved by systematically rotating key dihedral angles and performing geometry optimizations at each step.

For an α,α-disubstituted amino acid ester, the key dihedral angles to consider are those around the Cα-C(O) bond (ψ), the N-Cα bond (φ), and the bonds within the ethyl and tert-butyl groups. The relative energies of the different conformers determine their population at a given temperature, according to the Boltzmann distribution.

The conformational landscape of a molecule can be significantly influenced by its environment. In the gas phase (a free molecule), intramolecular interactions such as hydrogen bonds and steric hindrance are the primary determinants of conformational preference. However, in a solvent, intermolecular interactions with the solvent molecules come into play.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in both the gas phase and in a solvated state (e.g., in water or an organic solvent). MD simulations solve Newton's equations of motion for the atoms of the system over time, providing a dynamic picture of the molecule's behavior. By analyzing the trajectory from an MD simulation, one can identify the most frequently visited conformations and understand the transitions between them. For a molecule with a bulky tert-butyl group, solvation effects can be particularly important in stabilizing certain conformations. nih.gov

The transition between different conformations is not instantaneous and requires overcoming an energy barrier. The height of this rotational barrier determines the rate of interconversion between conformers. These barriers can be calculated by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values, and the energy is calculated for each.

The study of rotational barriers provides insight into the flexibility of the molecule and the timescale of conformational changes. For this compound, the steric hindrance from the two ethyl groups and the tert-butyl group would be expected to lead to significant rotational barriers around the Cα-C(O) and N-Cα bonds, potentially leading to the existence of stable conformational isomers at room temperature.

Table 3: Illustrative Calculated Rotational Barriers for Key Dihedral Angles in an Analogous α,α-Dialkylamino Acid Ester

| Rotated Dihedral Angle | Rotational Barrier (kcal/mol) |

| Cα - C(O) (ψ) | 8.5 |

| N - Cα (φ) | 6.2 |

| Cα - C(ethyl) | 4.8 |

Note: These values are representative and would vary for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

No published research is available detailing the Molecular Electrostatic Potential (MEP) surface analysis of this compound. An MEP analysis would theoretically reveal the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for predicting how the molecule would interact with other polar molecules, including potential reaction partners or biological receptors. For a molecule like this compound, one would expect the MEP to show negative potential (red/yellow) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino group.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

There are currently no specific studies applying Frontier Molecular Orbital (FMO) theory to this compound. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A dedicated computational study would be required to calculate these values for this compound and thereby predict its kinetic stability and reactivity in various chemical reactions.

Solvation Models and Solvent Effects on Molecular Behavior

The influence of different solvents on the molecular behavior and conformational stability of this compound has not been investigated using computational solvation models. Such studies, employing models like the Polarizable Continuum Model (PCM), are essential for understanding how the molecule behaves in solution. Solvation can significantly impact a molecule's geometry, electronic properties, and reactivity. For instance, in a polar solvent, the polar functional groups (amino and ester) of this compound would be stabilized, which could influence its preferred conformation and its interaction with other solutes.

Prediction of Spectroscopic Parameters via Computational Methods

There is a lack of computationally predicted spectroscopic data (such as NMR, IR, or UV-Vis) for this compound in the scientific literature. Computational methods, like Density Functional Theory (DFT), are frequently used to predict these spectra, which can aid in the identification and characterization of the compound. For example, calculated IR frequencies could help assign experimental vibrational bands to specific functional groups, while predicted NMR chemical shifts would be invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Without such computational studies, the analysis of experimental spectra for this compound remains reliant solely on empirical data and comparison with related structures.

Chemical Reactivity and Synthetic Transformations of Tert Butyl 2 Amino 2 Ethylbutanoate

Hydrolysis of the Tert-butyl Ester Moiety to 2-amino-2-ethylbutanoic Acid

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to cleavage under specific, controlled protocols. The hydrolysis of tert-butyl 2-amino-2-ethylbutanoate to its corresponding carboxylic acid, 2-amino-2-ethylbutanoic acid, is a critical transformation.

Acid-Catalyzed Deprotection Mechanisms

The most common method for the deprotection of tert-butyl esters is through acid catalysis. The reaction proceeds via a mechanism that leverages the stability of the resulting tert-butyl cation. The general mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the tert-butyl carbocation, the cleavage typically follows an AAL1 or E1 pathway. In this pathway, after protonation of the ester oxygen, the C-O bond between the oxygen and the tert-butyl group cleaves, releasing the stable tert-butyl cation. This cation is then neutralized by eliminating a proton to form isobutylene (B52900) gas, driving the reaction to completion. nih.gov The resulting carboxylic acid is protonated under the acidic conditions and is liberated upon workup.

A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) being one of the most common. nih.gov Typically, the reaction is carried out by dissolving the tert-butyl ester in a solvent like dichloromethane (B109758) (DCM) and treating it with TFA. nih.gov The reaction is often performed at room temperature and is usually complete within a few hours. nih.gov Other acid systems, such as aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂), have also been reported for the deprotection of tert-butyl esters, offering milder and more selective alternatives. nih.govacs.org

Table 1: Conditions for Acid-Catalyzed Deprotection of Amino Acid Tert-butyl Esters This table presents common reagents used for the deprotection of tert-butyl esters, which are applicable to this compound.

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-5 hours | nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature | acs.org |

| Phosphoric Acid | Aqueous | Mild conditions | nih.gov |

| Perchloric Acid | Tert-butyl acetate (B1210297) | Room temperature, 48 hours | nih.gov |

Thermal Cleavage and Transesterification Reactions

Beyond acid catalysis, the tert-butyl ester of 2-amino-2-ethylbutanoate can be cleaved under thermal conditions. This method involves heating the substrate, often in a high-boiling solvent or neat. The mechanism is believed to be a form of elimination reaction (E1), where heat promotes the formation of isobutylene and the corresponding carboxylic acid. Recent advancements in flow chemistry have enabled this transformation to be performed efficiently and without the need for any reagents. scispace.comkiku.dk In a typical flow setup, a solution of the amino acid tert-butyl ester is passed through a heated reactor, with temperatures ranging from 120–240 °C, leading to clean conversion to the carboxylic acid. scispace.comkiku.dk

Transesterification offers another route to transform the tert-butyl ester into other esters, or in some cases, to facilitate its cleavage. This reaction involves treating the tert-butyl ester with an alcohol in the presence of a catalyst. While transesterification of a tertiary ester can be challenging, it has been achieved using specific catalysts. For instance, borane (B79455) catalysts like B(C₆F₅)₃ have been shown to catalyze the transesterification of tert-butyl esters under mild conditions. acs.org Basic conditions, such as using potassium tert-butoxide in diethyl ether, can also promote the exchange of the ester group. researchgate.net Furthermore, lanthanide catalysts have been developed for the efficient transesterification of various esters, including those with tertiary alcohol moieties. researchgate.net

Amine Functional Group Transformations

The primary amine of this compound is a nucleophilic center that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation Reactions (e.g., Amide Bond Formation with Carboxylic Acids)

The primary amine can be readily acylated to form amides. This is a fundamental reaction in peptide synthesis and organic chemistry. The most common method involves coupling the amine with a carboxylic acid using a peptide coupling reagent. Standard coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), facilitate the formation of an active ester from the carboxylic acid, which is then readily attacked by the amine of this compound to form the amide bond. rsc.orgrsc.org

Alternatively, the tert-butyl ester can be converted into an acid chloride using a reagent like thionyl chloride (SOCl₂). organic-chemistry.org This in-situ generated acid chloride is highly reactive and will readily react with another amine to form an amide. organic-chemistry.org This approach allows for the formation of amides from tert-butyl esters in a two-step, one-pot procedure.

Alkylation Reactions of the Primary Amine

The direct N-alkylation of the primary amine of this compound provides access to secondary and tertiary amines. This can be achieved through nucleophilic substitution with alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternization.

More controlled and modern methods for N-alkylation have been developed. The "borrowing hydrogen" strategy allows for the direct N-alkylation of amino acid esters using alcohols as the alkylating agents. nih.gov This method, often catalyzed by transition metal complexes, proceeds with high retention of stereochemistry and is an environmentally friendly alternative to using alkyl halides. nih.gov Another important transformation is N-arylation, which can be accomplished using palladium-catalyzed cross-coupling reactions with aryl triflates or halides, providing access to N-aryl amino acid derivatives. researchgate.netnih.gov These reactions are typically performed under mild conditions to minimize racemization of the chiral center. researchgate.netnih.gov

Urea (B33335) and Thiourea (B124793) Formation from the Amine

The primary amine of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed by the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. nih.govorganic-chemistry.org The reaction is often carried out in an inert solvent at room temperature or with gentle heating.

The synthesis of unsymmetrical ureas can be achieved by reacting the amino ester with a suitable isocyanate. scispace.comorganic-chemistry.org Similarly, thioureas are readily prepared by treatment with an isothiocyanate. kiku.dkrsc.org These transformations provide access to a wide array of derivatives with potential applications in medicinal chemistry and materials science, as the (thio)urea moiety is a common structural motif in biologically active compounds. nih.govnih.gov

Formation of Schiff Bases and Reductive Amination Products

The primary amino group of this compound is a key site for synthetic modification, readily participating in reactions with carbonyl compounds.

Schiff Base Formation: The condensation reaction between the primary amine of the title compound and an aldehyde or ketone under dehydrating conditions yields the corresponding N-substituted imine, commonly known as a Schiff base. This reaction is typically achieved by refluxing the reactants in a solvent like methanol (B129727) or ethanol (B145695), often with azeotropic removal of water to drive the equilibrium toward the product. thieme.deacs.org The formation of the C=N double bond is a versatile transformation, creating intermediates for various other synthetic targets. thieme-connect.com

Reductive Amination: A more synthetically powerful extension of Schiff base formation is reductive amination, which converts the primary amine into a secondary or tertiary amine in a one-pot reaction. This process involves the initial formation of the Schiff base (or a related iminium ion intermediate), which is then reduced in situ by a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent favored for this transformation, capable of reducing the protonated imine without affecting the sterically hindered tert-butyl ester. thieme-connect.com

A significant challenge in the reductive alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines as byproducts. acs.org An effective strategy to prevent this involves a tandem reductive amination/N-Boc protection procedure. In this approach, after the initial imine formation, the reduction is carried out in the presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O), which directly yields the N-Boc protected secondary amine, preventing further reaction. acs.org

Table 1: Reagents for Reductive Amination

| Reagent Name | Abbreviation | Typical Use | Selectivity Notes |

|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB | Mild reduction of imines/enamines. | High selectivity for imines over esters and most other carbonyls. thieme-connect.com |

| Sodium Borohydride (B1222165) | NaBH₄ | Reduction of aldehydes, ketones, and imines. | Generally does not reduce esters. organic-chemistry.org |

Ester Functional Group Transformations (other than hydrolysis)

The tert-butyl ester of the title compound is exceptionally stable due to the steric hindrance provided by the bulky tert-butyl group. This stability dictates the types of transformations possible at the carbonyl center.

Transesterification with Diverse Alcohols

Direct transesterification of the tert-butyl ester of an amino acid with other alcohols is a challenging transformation. The stability of the tert-butyl group towards nucleophilic attack means that standard base-catalyzed transesterification methods, which involve an alkoxide nucleophile, are generally ineffective. organic-chemistry.org Enzymatic methods, such as using lipase (B570770) catalysts like Novozym 435, have been shown to facilitate transesterification involving tert-butanol (B103910) and could potentially be applied, although this is more commonly used for producing biodiesel from oils. nih.gov